![molecular formula C23H15ClN2O4S B12154062 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one](/img/structure/B12154062.png)
5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
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Overview
Description
5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction using furylcarbonyl chloride and a suitable catalyst.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the intermediate compound.
Incorporation of the Benzothiazolyl Group: This can be done through a condensation reaction with a benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize yield.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
-
Antioxidant Activity :
- Research indicates that derivatives of pyrrolinones exhibit potent antioxidant properties. For instance, compounds similar to 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one have shown significant radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid .
- Antimicrobial Properties :
- Anticancer Activity :
Biochemical Applications
- Enzyme Inhibition :
-
Drug Development :
- Due to its diverse biological activities, this compound serves as a lead structure for synthesizing new drugs targeting oxidative stress-related conditions and infectious diseases.
Material Science Applications
- Polymeric Materials :
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(benzothiazol-2-yl)-3-pyrrolin-2-one: Lacks the methyl group on the benzothiazole ring.
5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-thione: Contains a thione group instead of a ketone.
Uniqueness
The presence of the 6-methylbenzothiazol-2-yl group in 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H15ClN2O4 with a molecular weight of 394.81 g/mol. Its structure includes a pyrrolinone core substituted with various functional groups, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H15ClN2O4 |
Molecular Weight | 394.81 g/mol |
IUPAC Name | This compound |
CAS Number | 380906-28-5 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Cytotoxicity Assays : The compound has been evaluated using the MTT assay against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed a dose-dependent decrease in cell viability, indicating potent anticancer effects.
-
Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells, leading to enhanced apoptotic signaling.
- Cell Cycle Arrest : Studies indicated that the compound causes cell cycle arrest at the S and G2/M phases, preventing cancer cell proliferation .
Selectivity for Cancer Cells
The selectivity of the compound for cancerous over non-cancerous cells was assessed by comparing its effects on normal Vero cells and various cancer cell lines. The results suggested a significant preference for inducing cytotoxicity in cancer cells, underscoring its potential therapeutic utility .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Antitumor Activity : A recent study synthesized various derivatives based on the core structure and tested their activity against multiple cancer cell lines. The findings indicated that modifications to the substituents significantly influenced the anticancer potency, with some derivatives outperforming standard chemotherapeutics like 5-Fluorouracil .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in tumor-bearing mice. Results demonstrated significant tumor regression when treated with specific derivatives, further validating their potential as anticancer agents .
Properties
Molecular Formula |
C23H15ClN2O4S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15ClN2O4S/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3 |
InChI Key |
USHNTESJPBAJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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